IRAK inhibitor 1 - 1042224-63-4

IRAK inhibitor 1

Catalog Number: EVT-271925
CAS Number: 1042224-63-4
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .


Physical And Chemical Properties Analysis

IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .

Mechanism of Action

IRAK inhibitors primarily function by binding to the ATP-binding pocket of IRAK kinases, preventing their phosphorylation and subsequent activation. [] By inhibiting IRAK1 and/or IRAK4, these inhibitors disrupt the Myddosome complex formation and downstream signaling, ultimately blocking the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]

For instance, HS-243, a potent and selective IRAK1/4 inhibitor, has demonstrated specific inhibition of intracellular IRAKs without affecting TAK1 activity. [] This selectivity highlights the distinct roles of IRAK1/4 and TAK1 in cytokine/chemokine responses.

Applications
  • Inflammatory Bowel Disease: In a mouse model of colitis induced by dextran sulfate sodium (DSS), an IRAK1/4 inhibitor effectively reduced clinical symptoms, pathological damage, and inflammatory factor production. [] The inhibitor's efficacy was attributed to its ability to inhibit the TLR4/NF-κB pathway and maintain colonic barrier integrity.
  • Rheumatoid Arthritis: CA-4948, an oxazolopyridine IRAK4 inhibitor, exhibited potent therapeutic efficacy in a mouse model of collagen-induced arthritis, decreasing arthritis severity and pro-inflammatory cytokine expression. []
  • Acute Lung Injury: Studies using PAI-1 knockout mice revealed the complex interplay between the fibrinolytic system and inflammation in acute lung injury. [] PAI-1 deficiency worsened lung injury induced by LPS through mechanisms involving the TLR4 signaling pathway, suggesting potential roles for IRAK inhibitors in modulating this pathway.
  • Necrotizing Enterocolitis (NEC): In a neonatal rat model of NEC, an IRAK inhibitor successfully alleviated intestinal injury and reduced pro-inflammatory cytokine levels. [] This protection was linked to the inhibition of the TLR inflammatory signaling pathway.
  • Cancer: IRAK-4 inhibitors are also being investigated for their anticancer activity, particularly in B-cell lymphomas with MYD88 mutations. [] Emavusertib (CA-4948) has shown clinical activity in systemic non-Hodgkin's lymphoma and is being explored for its potential in treating primary CNS lymphoma and brain metastases. [, , , , ] Studies suggest that emavusertib can penetrate the blood-brain barrier and inhibit tumor growth by downregulating MAPK and NF-κB signaling pathways. [] In canine lymphoid malignancies, an IRAK-4 inhibitor induced apoptosis by downregulating TLR signaling. []
Future Directions
  • Exploring the potential synergistic effects of combining IRAK inhibitors with other therapeutic agents, such as BTK inhibitors in B-cell lymphoma. []
  • Developing IRAK inhibitors with improved blood-brain barrier permeability for treating CNS disorders. []
  • Investigating the role of IRAK inhibitors in modulating the tumor microenvironment and enhancing the efficacy of immunotherapies. []
  • Understanding the specific roles of different IRAK isoforms in various diseases to develop isoform-selective inhibitors. []

Pioglitazone

  • Compound Description: Pioglitazone is a medication in the thiazolidinedione class used for the treatment of type 2 diabetes. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, improving insulin sensitivity. []
  • Relevance: While not structurally related to IRAK inhibitor 1, pioglitazone serves as a relevant comparator in a study investigating the effects of IRAK inhibitors on insulin resistance. The study demonstrated that IRAK inhibitor 1 exhibits comparable efficacy to pioglitazone in increasing insulin sensitivity in a mouse model of insulin resistance. []

Takinib

  • Compound Description: Takinib is a potent and highly selective inhibitor of transforming growth factor β–activated kinase 1 (TAK1). [] While exhibiting only marginal activity against IRAK-4, structural analysis of the TAK1–takinib complex guided the development of more potent and selective IRAK-4 inhibitors. []
  • Relevance: Although not structurally similar to IRAK inhibitor 1, takinib provided the structural foundation for developing HS-243, a highly selective IRAK-1/4 inhibitor. Researchers utilized insights from the TAK1-takinib complex structure, coupled with knowledge of the IRAK-1/4 structure, to design analogs of takinib with enhanced selectivity for IRAK-4. []

HS-243

  • Compound Description: HS-243 is a highly potent and selective inhibitor of both IRAK-1 and IRAK-4, demonstrating minimal inhibitory activity against TAK1. [] It exhibits IC50 values of 24 nM and 20 nM for IRAK-1 and IRAK-4, respectively. []
  • Relevance: HS-243 was derived from the takinib scaffold through a structure-guided approach aimed at enhancing selectivity for IRAK-4 over TAK1. This successful optimization led to a compound with significantly increased potency against IRAK-1/4 while minimizing activity against the closely related kinase, TAK1. This highlights HS-243 as a structurally related and more selective analog of IRAK inhibitor 1. []

CA-4948 (Emavusertib)

  • Compound Description: CA-4948, also known as emavusertib, is an orally bioavailable, first-in-class small molecule inhibitor of IRAK-4. [, , , , , ] Demonstrating clinical activity in non-Hodgkin's lymphoma, CA-4948 is under investigation as a potential therapeutic agent for various malignancies, including primary central nervous system lymphoma (PCNSL) and melanoma brain metastases (MBM). [, , ] Preclinical studies highlight its ability to penetrate the blood-brain barrier, inhibit IRAK-4 signaling in the central nervous system, and suppress tumor growth. [, , , ]
  • Relevance: CA-4948 (Emavusertib) and IRAK inhibitor 1 belong to the same chemical class/category: IRAK inhibitors. They share a common target, IRAK, and are both being investigated for their therapeutic potential in inflammatory diseases and cancer. [, , , , , , ]

PF-06650833

  • Compound Description: PF-06650833 is an isoquinoline-based IRAK4 inhibitor. [] It has demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA) and in reducing pro-inflammatory cytokine expression. []
  • Relevance: Like IRAK inhibitor 1, PF-06650833 targets and inhibits IRAK4, highlighting their shared mechanism of action and classification as IRAK4 inhibitors. [, ] Notably, both compounds have shown efficacy in preclinical models of inflammatory diseases. [, ]

Properties

CAS Number

1042224-63-4

Product Name

IRAK inhibitor 1

IUPAC Name

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21)

InChI Key

HUYUPQNBDBTPQQ-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4

Solubility

Soluble in DMSO

Synonyms

IRAK4-IN-1

Canonical SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.